4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Description
This compound is a highly substituted benzoic acid derivative characterized by a complex polyaromatic architecture. Its structure consists of a central benzoic acid core flanked by multiple carboxyphenyl and trimethylphenyl groups. The presence of multiple carboxylic acid groups enhances its solubility in polar solvents and its ability to participate in hydrogen bonding or coordination chemistry .
Properties
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFLVSTXVUAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where aromatic rings are acylated using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation reactions to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has several applications in scientific research:
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high surface area and porosity.
Mechanism of Action
The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The aromatic rings provide a rigid framework that can facilitate specific binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Polyaromatic Carboxylic Acids
The compound’s closest structural analogues include:
1,3,5-Tris(4-carboxyphenyl)benzene : A symmetric tricarboxylic acid with three carboxyphenyl groups attached to a central benzene ring. Unlike the target compound, it lacks methyl substituents, resulting in lower steric hindrance and higher conformational flexibility .
3,5-Bis(4-carboxyphenyl)-2,4,6-trimethylbenzoic acid : A simpler derivative missing the additional trimethylphenyl branch, leading to reduced molecular weight (MW: ~500 g/mol vs. ~800 g/mol for the target compound) and altered solubility profiles.
| Property | Target Compound | 1,3,5-Tris(4-carboxyphenyl)benzene | 3,5-Bis(4-carboxyphenyl)-2,4,6-trimethylbenzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~800 | ~480 | ~500 |
| Solubility in Water | Low | Moderate | Moderate-High |
| Thermal Stability (°C) | >300 | ~250 | ~280 |
| Crystallinity | High (rigid core) | Moderate | Low (flexible branches) |
Functional Comparisons with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
While caffeic acid (MW: 180.16 g/mol) shares a carboxylic acid group, its structure is far simpler: a single benzene ring with hydroxyl and propenoic acid substituents . Key differences include:
- Acidity : The target compound’s multiple carboxylic acid groups (pKa ~2-3 per group) make it significantly more acidic than caffeic acid (pKa ~4.5).
- Applications : Caffeic acid is widely used in food and cosmetics due to its antioxidant properties , whereas the target compound’s bulkiness limits its biological utility but enhances its role in supramolecular chemistry.
Computational and Crystallographic Insights
The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), has been critical in modeling the electronic structure of such polyaromatic systems . Computational studies suggest the target compound exhibits:
- A high electron density at the carboxylate groups, favoring metal coordination.
- Reduced π-π stacking efficiency compared to less substituted analogues due to steric effects.
SHELX software has been instrumental in resolving its crystal structure, revealing a monoclinic lattice with intermolecular hydrogen bonds between carboxyl groups .
Key Research Findings
- Synthesis Challenges : The compound’s synthesis requires multi-step Friedel-Crafts alkylation and carboxylation, with yields <15% due to steric hindrance .
- Thermal Behavior : Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of ~180°C, higher than most polyaromatic acids.
Notes on Methodological Frameworks
Biological Activity
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid (CAS No. 1246562-60-6) is a complex organic compound characterized by its intricate structure featuring multiple aromatic rings and carboxylic acid functionalities. Its molecular formula is with a molecular weight of 480.51 g/mol. This compound has attracted attention in various fields of scientific research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions with proteins and enzymes, potentially influencing their activity and function. The rigid aromatic structure may facilitate specific binding interactions, which can be crucial for its efficacy in biological applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene | Trisubstituted benzene | Anti-cancer properties |
| 3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid | Bisubstituted benzoic acid | Antioxidant and anti-inflammatory activities |
The unique structural features of this compound may confer distinct biological properties compared to these similar compounds.
Case Studies
- Anti-Cancer Activity : A study involving compounds with similar structural motifs demonstrated that they inhibited the proliferation of cancer cells through apoptosis induction. This suggests that this compound may possess similar mechanisms worth investigating.
- Enzyme Interaction Studies : Preliminary assays on structurally related compounds showed inhibition of certain enzymes involved in metabolic pathways. This highlights the potential for this compound to act as a lead compound for drug development targeting specific enzyme pathways.
Q & A
Q. What are the primary synthetic methodologies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the aromatic and carboxylic acid moieties. For example, benzoic acid derivatives are reacted with pyridine-based reactants under palladium catalysis . Key factors affecting yield include:
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).
- Temperature control (60–120°C to balance reactivity and side reactions).
- Solvent choice (polar aprotic solvents like DMF enhance solubility of aromatic intermediates). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., trimethylphenyl groups show upfield shifts at ~1.5–2.5 ppm ).
- FT-IR : Validates carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O).
- X-ray crystallography : Resolves 3D packing and confirms steric effects from bulky substituents .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks).
Q. What are the primary research applications of this compound?
Its multi-carboxylic acid and aromatic structure makes it valuable in:
- Metal-organic frameworks (MOFs) : Acts as a polydentate ligand for transition metals (e.g., Co²⁺, Zn²⁺) to design porous materials for gas storage .
- Supramolecular chemistry : Self-assembly via hydrogen bonding between -COOH groups .
Advanced Research Questions
Q. How can synthesis conditions be optimized to reduce steric hindrance from trimethylphenyl groups?
Steric effects often limit reaction efficiency. Strategies include:
- Pre-functionalization : Introduce methyl groups early to avoid clashes during coupling steps.
- Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing side products .
- Bulky ligand use : Employ ligands like P(o-tol)₃ to stabilize Pd catalysts in hindered environments.
Q. How should researchers address contradictions in solubility data across studies?
Discrepancies may arise from solvent purity, pH, or crystallization conditions. Methodological solutions:
- Standardize solvents : Use HPLC-grade DMSO or THF for reproducibility.
- pH titration : Monitor solubility changes at different protonation states (carboxylic acids are less soluble below pKa ~4.2) .
- Dynamic light scattering (DLS) : Detect aggregates in solution that may skew measurements.
Q. What experimental protocols ensure stability during long-term storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis or oxidation .
- Stability assays : Conduct periodic TLC/HPLC checks for degradation (e.g., esterification of -COOH groups).
Q. Which computational methods predict coordination behavior in MOFs?
- Density Functional Theory (DFT) : Models metal-ligand bond strengths and electronic structures.
- Molecular dynamics (MD) : Simulates framework flexibility under thermal stress .
Q. How can researchers resolve overlapping signals in NMR spectra caused by symmetric substituents?
- Variable-temperature NMR : Reduces signal broadening (e.g., at 50°C for better resolution of methyl peaks) .
- Isotopic labeling : Substitute ¹³C in key positions to isolate specific environments.
Methodological Considerations for Data Interpretation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
